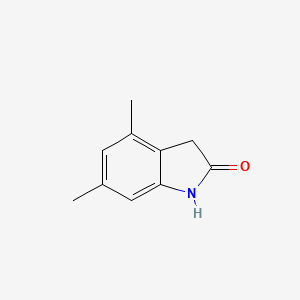
4,6-二甲基-2,3-二氢-1H-吲哚-2-酮
描述
“4,6-dimethyl-2,3-dihydro-1H-indol-2-one” is a compound with the CAS Number: 290820-93-8 . It has a molecular weight of 161.2 and is a powder in its physical form . The IUPAC name for this compound is 4,6-dimethyl-1,3-dihydro-2H-indol-2-one .
Molecular Structure Analysis
The molecular structure of “4,6-dimethyl-2,3-dihydro-1H-indol-2-one” consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . The InChI code for this compound is 1S/C10H11NO/c1-6-3-7(2)8-5-10(12)11-9(8)4-6/h3-5,11-12H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “4,6-dimethyl-2,3-dihydro-1H-indol-2-one” were not found in the available resources, indole derivatives are known to show a broad range of chemical reactivity .Physical And Chemical Properties Analysis
“4,6-dimethyl-2,3-dihydro-1H-indol-2-one” is a powder at room temperature . It has a molecular weight of 161.2 .科学研究应用
合成化学和有机合成吲哚衍生物,包括 4,6-二甲基-2,3-二氢-1H-吲哚-2-酮,在有机合成中至关重要。Taber 和 Tirunahari (2011) 的一篇综述阐明了所有吲哚合成的分类,突出了该化合物在整个有机化学中开发新的合成方法中的作用。这个综合框架促进了对吲哚合成策略的理解,强调了该化合物在有机合成研究中的用途 (Taber 和 Tirunahari,2011)。
绿色化学该化合物及其衍生物在绿色化学领域内得到探索。Ali、Chinnam 和 Aswar (2021) 讨论了吲哚体系(包括 4,6-二甲基-2,3-二氢-1H-吲哚-2-酮)在使用环境友好方法进行有机转化中的作用。该综述突出了这些化合物在推进可持续合成实践中的重要性 (Ali、Chinnam 和 Aswar,2021)。
抗癌研究对吲哚生物碱、合成二聚体和杂化物的研究,包括类似于 4,6-二甲基-2,3-二氢-1H-吲哚-2-酮的结构,发现了潜在的抗癌活性。Song 等人 (2020) 回顾了吲哚衍生物在对各种癌症的体内治疗应用中的发展,强调了该化合物在药物化学和药物开发中的相关性 (Song 等人,2020)。
化学保护特性Bradlow (2008) 研究了吲哚-3-甲醇 (I3C) 及其在乳腺癌和前列腺癌中的化学保护作用,深入了解了潜在化学预防的更广泛类别的吲哚衍生物。虽然不是直接针对 4,6-二甲基-2,3-二氢-1H-吲哚-2-酮,但这项研究强调了吲哚核心在研究癌症保护机制中的重要性 (Bradlow,2008)。
HIV 研究吲哚基芳基砜类,一类包括 4,6-二甲基-2,3-二氢-1H-吲哚-2-酮衍生物的化合物,作为非核苷逆转录酶抑制剂对 HIV-1 表现出有效的活性。Famiglini 和 Silvestri (2018) 回顾了构效关系 (SAR) 研究,展示了该化合物在开发新型抗逆转录病毒剂中的用途 (Famiglini 和 Silvestri,2018)。
安全和危害
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes depend on the specific derivative and its target.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the specific derivative and its target.
Result of Action
Indole derivatives are known to have diverse biological activities . The specific effects of this compound would depend on its interaction with its target and the resulting changes.
生化分析
Biochemical Properties
4,6-Dimethyl-2,3-dihydro-1H-indol-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4,6-dimethyl-2,3-dihydro-1H-indol-2-one, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their biological functions. The compound’s ability to modulate these interactions makes it a potential candidate for therapeutic applications.
Cellular Effects
The effects of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of key signaling pathways involved in inflammation and cancer . By altering gene expression, 4,6-dimethyl-2,3-dihydro-1H-indol-2-one can impact the production of proteins that regulate cell growth, differentiation, and apoptosis. Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites.
Molecular Mechanism
The molecular mechanism of action of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer . Additionally, 4,6-dimethyl-2,3-dihydro-1H-indol-2-one can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes that control various cellular processes, including cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one in vitro and in vivo studies provide valuable insights into its potential therapeutic applications and long-term safety.
Dosage Effects in Animal Models
The effects of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects. Studies have shown that indole derivatives can have a threshold effect, where the biological activity increases with dosage up to a certain point, beyond which toxicity may occur. Understanding the dosage effects of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one is crucial for determining its therapeutic window and safety profile.
Metabolic Pathways
4,6-Dimethyl-2,3-dihydro-1H-indol-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . The metabolic pathways of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one can influence its pharmacokinetics and pharmacodynamics, affecting its efficacy and safety as a therapeutic agent. Additionally, this compound may impact metabolic flux and metabolite levels, further influencing cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one within tissues can affect its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one within subcellular structures can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
4,6-dimethyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-3-7(2)8-5-10(12)11-9(8)4-6/h3-4H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDBADCLUZAZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CC(=O)NC2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



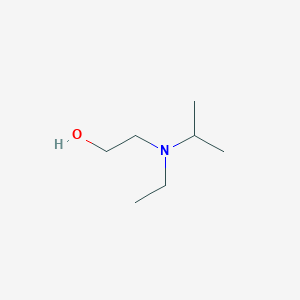
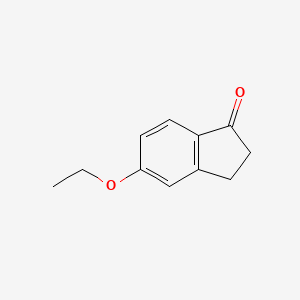
![Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl-](/img/structure/B3257472.png)

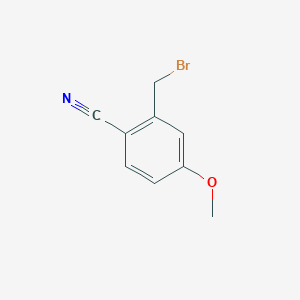

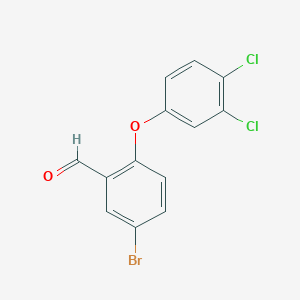


![Dibenzo[b,d]furan-3-carbonitrile](/img/structure/B3257508.png)

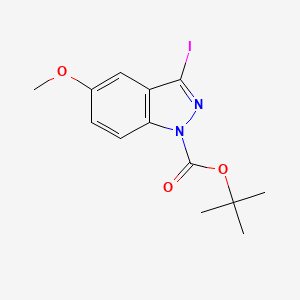
![3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile](/img/structure/B3257532.png)
